N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine
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Overview
Description
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine: is a complex organic compound that features a unique structure combining pyrene, triazole, and propargylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine typically involves a multi-step processThis method involves the reaction of an azide-functionalized pyrene derivative with a propargylamine derivative under mild conditions to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and tracking biological processes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the creation of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrene moiety can engage in hydrophobic interactions and fluorescence resonance energy transfer (FRET) processes.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds share the propargylamine moiety and are used in similar synthetic applications.
N-(furan-2-ylmethyl)prop-2-yn-1-amine: Another compound with a propargylamine group, used in various organic synthesis reactions.
Uniqueness
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine is unique due to its combination of pyrene and triazole functionalities, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and specific molecular interactions.
Properties
Molecular Formula |
C43H31N7 |
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Molecular Weight |
645.8 g/mol |
IUPAC Name |
N,N-bis[[1-(pyren-1-ylmethyl)triazol-4-yl]methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C43H31N7/c1-2-21-48(24-36-26-49(46-44-36)22-34-15-13-32-11-9-28-5-3-7-30-17-19-38(34)42(32)40(28)30)25-37-27-50(47-45-37)23-35-16-14-33-12-10-29-6-4-8-31-18-20-39(35)43(33)41(29)31/h1,3-20,26-27H,21-25H2 |
InChI Key |
MOYIKWHGYXWRQM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC1=CN(N=N1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)CC6=CN(N=N6)CC7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7 |
Origin of Product |
United States |
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